1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine
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Overview
Description
1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine to form an intermediate, which is then cyclized to produce the desired pyrazolopyridine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA), leading to antiproliferative effects and cell death .
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar core structure and have been studied for their antiproliferative activities.
4-Cyanopyridine Derivatives: These compounds also belong to the pyridine family and exhibit similar reactivity patterns.
Uniqueness
1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine is unique due to its specific substitution pattern and the presence of the methoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12N4O |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-(2-methoxyethyl)pyrazolo[3,4-c]pyridin-4-amine |
InChI |
InChI=1S/C9H12N4O/c1-14-3-2-13-9-6-11-5-8(10)7(9)4-12-13/h4-6H,2-3,10H2,1H3 |
InChI Key |
NIZWVNVPAJYMLB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=N1)C(=CN=C2)N |
Origin of Product |
United States |
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